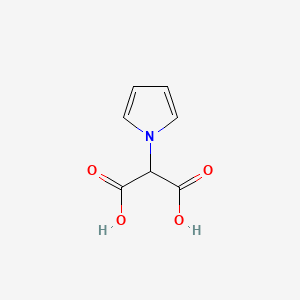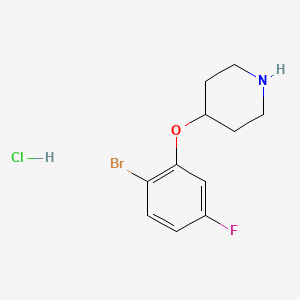![molecular formula C7H4BrNOS B8727816 2-Bromo-6h-thieno[2,3-c]pyridin-7-one](/img/structure/B8727816.png)
2-Bromo-6h-thieno[2,3-c]pyridin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6h-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a bromine atom at the second position and a hydroxyl group at the seventh position of the fused ring system makes this compound unique. It is commonly used in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6h-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The hydroxyl group at the seventh position can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, oxidized ketones or aldehydes, and reduced piperidine derivatives.
科学研究应用
2-Bromo-6h-thieno[2,3-c]pyridin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving kinase inhibition.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2-Bromo-6h-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential therapeutic agent for cancer and other diseases.
相似化合物的比较
Thieno[2,3-c]pyridin-7-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chlorothieno[2,3-c]pyridin-7-ol: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-Iodothieno[2,3-c]pyridin-7-ol:
Uniqueness: 2-Bromo-6h-thieno[2,3-c]pyridin-7-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized derivatives and potential drug candidates.
属性
分子式 |
C7H4BrNOS |
|---|---|
分子量 |
230.08 g/mol |
IUPAC 名称 |
2-bromo-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-4-1-2-9-7(10)6(4)11-5/h1-3H,(H,9,10) |
InChI 键 |
QBRRKBBDPKCJFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C2=C1C=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


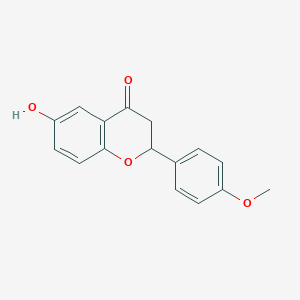
![2-(9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)acetic acid](/img/structure/B8727738.png)
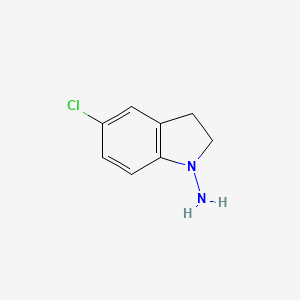
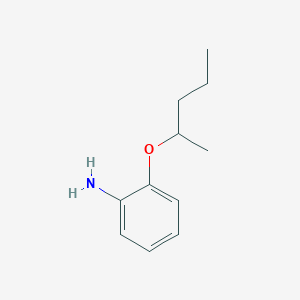
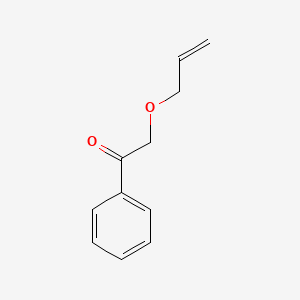
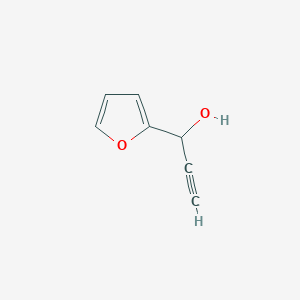
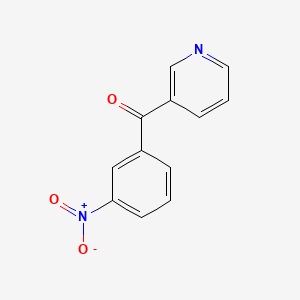
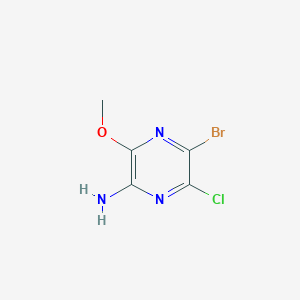
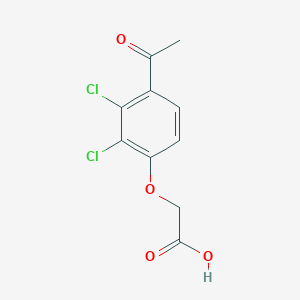
![2H-Cyclopenta[c]pyridine](/img/structure/B8727808.png)
![9,10-Dihydro-1H,8H-acenaphtho[1,8a-c]pyrrole-1,3,4(2H,3ah)-trione](/img/structure/B8727823.png)

